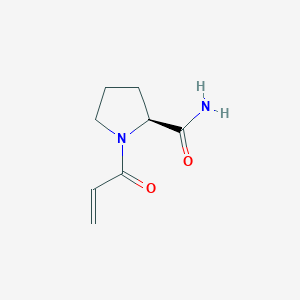

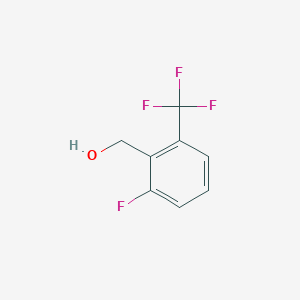

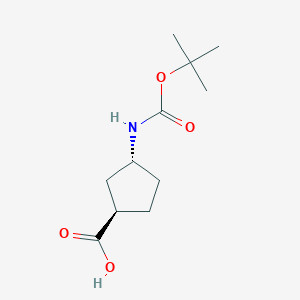

2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" is a chemical entity that can be associated with a variety of organic reactions and has potential applications in the synthesis of complex organic molecules. The tert-butyl ester group is a common protecting group in organic synthesis, often used due to its steric bulk and ease of removal under acidic conditions.

Synthesis Analysis

The synthesis of related pyridinyl compounds has been demonstrated through various methods. For instance, a one-pot synthesis involving C–H bond activation has been used to create ortho-arylated 9-(pyridin-2-yl)-9H-carbazoles, which suggests that similar methodologies could potentially be applied to the synthesis of "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" . Additionally, the synthesis of nitrogenous compounds containing pyridine rings, such as 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid, has been reported, which involves the use of tert-butyl esters as protecting groups .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of phenyl-thiocarbamic acid-O-pyridin-4-ylmethyl ester has been determined, and DFT calculations have provided insights into the atomic charge distributions and thermodynamic properties . These methods could be applied to "2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester" to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

The tert-butyl ester group in the compound is known to participate in various chemical reactions. For instance, syn-oximes bearing tert-butyl esters can be deprotected to yield carboxylic acids, which can then fragment to nitriles . Additionally, the reaction of tert-butyl esters with singlet oxygen has been shown to yield peroxidic intermediates that can undergo coupling with nucleophiles . These reactions highlight the versatility of the tert-butyl ester group in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing tert-butyl ester groups can be characterized using spectroscopic methods such as FTIR, NMR, and mass spectrometry . The stability of these compounds can be influenced by intramolecular hydrogen bonding, as observed in the crystal structure of related compounds . DFT studies can also provide valuable information on the thermodynamic properties and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the compound with other molecules .

科学的研究の応用

Biodegradation and Environmental Fate

- Biodegradation of Gasoline Ethers: A review on the biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater reveals the potential for aerobic and cometabolic degradation pathways, highlighting the importance of understanding chemical degradation for environmental management (Thornton et al., 2020).

Chemical Modification and Applications

- Xylan Derivatives: Research on the chemical modification of xylan into biopolymer ethers and esters underscores the versatility of chemical modifications for developing materials with specific properties, which might be analogous to functional group manipulations in compounds like 2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester (Petzold-Welcke et al., 2014).

Environmental and Health Implications of Chemical Compounds

- Ethyl Carbamate in Foods and Beverages: A comprehensive review on ethyl carbamate, an ethyl ester of carbamic acid, reveals its occurrence in fermented foods and beverages and discusses its genotoxic and carcinogenic properties. This study's focus on health impacts of specific esters can provide a framework for investigating health implications of various esters, including those related to 2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester (Weber & Sharypov, 2009).

Lactic Acid Derivatives

- Biotechnological Routes from Lactic Acid: Exploration of lactic acid as a feedstock for producing various chemicals including esters through chemical and biotechnological routes indicates the potential for synthesizing a wide range of compounds from bio-based materials (Gao, Ma, & Xu, 2011).

特性

IUPAC Name |

tert-butyl N-(2-pyridin-2-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h4-6,8H,7,9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBAKFWDAGSGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621750 |

Source

|

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-2-yl)ethylcarbamic acid tert-butyl ester | |

CAS RN |

143185-43-7 |

Source

|

| Record name | tert-Butyl [2-(pyridin-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

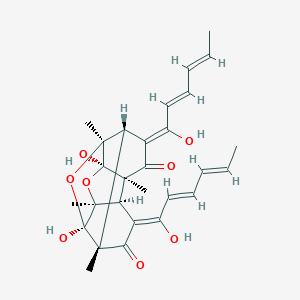

![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)